3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Description
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Properties
CAS No. |
1251616-95-1 |
|---|---|
Molecular Formula |
C23H18N4O5S |
Molecular Weight |
462.48 |
IUPAC Name |
3-(4-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-30-16-8-6-15(7-9-16)27-22(28)20-18(10-11-33-20)26(23(27)29)13-19-24-21(25-32-19)14-4-3-5-17(12-14)31-2/h3-12H,13H2,1-2H3 |
InChI Key |
CSVASTHTJOULSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Thieno[3,2-d]pyrimidine core : Known for various biological activities including anticancer properties.
- Oxadiazole moiety : Often associated with enhanced antimicrobial and antifungal activities.
- Methoxyphenyl substituents : These groups can influence the lipophilicity and bioavailability of the compound.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. According to studies conducted by the National Cancer Institute (NCI), the compound exhibited moderate cytotoxic effects on leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines. The results indicated a low level of overall anticancer activity; however, specific cell lines showed sensitivity at concentrations around 10 µM. This suggests that while the compound may not be broadly effective across all cancer types, it could still provide a basis for further development in targeted therapies.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K-562 (Leukemia) | 10 | Moderate |
| HCT-15 (Colon) | 10 | Moderate |
| SK-MEL-5 (Melanoma) | 10 | Moderate |
Antimicrobial Activity
The compound's antimicrobial properties were assessed through various assays. Preliminary results indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole group is particularly noteworthy as compounds containing this moiety have been previously reported to exhibit potent antimicrobial effects.
Table 2: Antimicrobial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhimurium | 128 µg/mL |
Antioxidant Activity
The antioxidant capabilities of the compound were evaluated using DPPH free radical scavenging assays. The results demonstrated that it has a notable ability to neutralize free radicals, which is essential in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Data
| Compound | IC50 (µg/mL) |
|---|---|
| 3-(4-Methoxyphenyl)... | 25 |
Case Study 1: Synthesis and Evaluation of Analogues
In a study focused on synthesizing analogues of similar compounds, researchers noted that modifications to the thieno[3,2-d]pyrimidine core significantly impacted biological activity. For instance, substituting different phenyl groups altered both anticancer and antimicrobial efficacy. This emphasizes the importance of structural diversity in enhancing biological performance.
Case Study 2: Mechanistic Studies on Anticancer Effects
Mechanistic studies have suggested that compounds similar to This compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the p53 pathway. This finding opens avenues for further research into how structural modifications can enhance apoptotic signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
